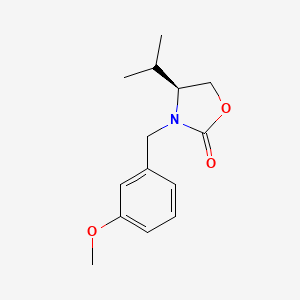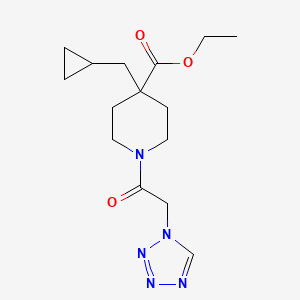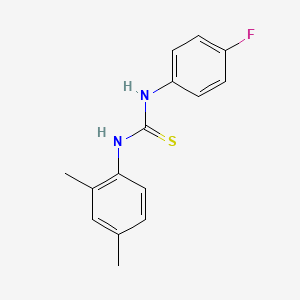
2,6-dimethyl-4-(4-nitrophenoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(4-nitrophenoxy)quinoline, also known as DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNQ is a quinoline derivative that has a nitrophenyl group attached to it. This compound has been used in various scientific studies due to its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications.
作用機序
The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves its ability to absorb light energy and transfer it to a photosensitive material. This process results in the formation of a chemical bond between the photosensitive material and the substrate. The reaction is initiated by the absorption of light energy by 2,6-dimethyl-4-(4-nitrophenoxy)quinoline, which leads to the formation of a reactive intermediate that can react with the photosensitive material.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-4-(4-nitrophenoxy)quinoline can induce DNA damage and cell death in cancer cells. Additionally, 2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has several advantages and limitations for lab experiments. One of the advantages of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications. Additionally, 2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases. However, one of the limitations of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is its toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 2,6-dimethyl-4-(4-nitrophenoxy)quinoline. One potential area of research is the development of new synthesis methods for 2,6-dimethyl-4-(4-nitrophenoxy)quinoline that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline and its potential applications in the treatment of various diseases. Finally, there is a need for further research to explore the potential use of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in the production of new materials, including polymers and coatings.
合成法
The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been extensively used in scientific research due to its unique properties. One of the primary applications of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is in photolithography and photoresist applications. 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is used as a photosensitizer in the production of microelectronic components, including printed circuit boards and microchips.
特性
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKCKKASDYZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)
![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)
![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)